

gamma-Cyhalothrin-d5 for LC-MS/MS analysis

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Compound of Interest

Compound Name: *gamma-Cyhalothrin-d5*

Cat. No.: *B12059400*

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Application Note: Quantitative Analysis of Gamma-Cyhalothrin in Agricultural Matrices using LC-MS/MS with Isotope Dilution (d5-IS)

Executive Summary

Objective: To establish a robust, high-sensitivity protocol for the quantification of Gamma-Cyhalothrin residues in complex agricultural matrices (high-water and high-fat content) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Innovation: This method utilizes **Gamma-Cyhalothrin-d5** (phenoxy-d5) as a stable isotope-labeled internal standard (SIL-IS).[1] Unlike structural analogs (e.g., TPP), the d5-IS provides near-perfect compensation for matrix-induced signal suppression and extraction losses, a critical requirement for meeting strict regulatory MRLs (Maximum Residue Limits) often set at 0.01 mg/kg.[1]

Target Audience: Analytical chemists in food safety, CROs, and regulatory compliance laboratories.[1]

Chemical Context & Handling

Gamma-cyhalothrin is the most insecticidally active isomer of the pyrethroid cyhalothrin.[2] It is the (S)-

-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate.[1][3]

Critical Technical Note: Gamma-cyhalothrin is an epimer of Lambda-cyhalothrin.[1] In standard Reversed-Phase (C18) chromatography, these isomers often co-elute or show partial separation.[1] While chiral chromatography is required for enantiomeric separation, this protocol focuses on residue quantification where the d5-IS compensates for matrix effects regardless of minor isomeric interconversion during extraction.[1]

Compound Information

Compound	Labeling	MW (g/mol)	Precursor Ion	Key Fragment	Storage
Gamma-Cyhalothrin	Native	449.9	467.1	225.1 (Phenoxy)	-20°C, Dark
Gamma-Cyhalothrin-d5	Phenoxy-d5	~455.0	472.1	230.1 (Phenoxy-d5)	-20°C, Dark

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Handling Precaution: Pyrethroids are lipophilic (LogP ~7) and adsorb to glass and plastics.[1] Always use silanized glass or high-quality polypropylene.[1] Avoid filtering with standard nylon filters; use PTFE.

Method Development Strategy

Ionization Source Selection

- Choice: Electrospray Ionization (ESI) in Positive Mode.[1]

- Rationale: While pyrethroids are neutral and historically analyzed by GC-MS (EI), LC-MS/MS offers higher throughput for polar metabolites.^[1] Gamma-cyhalothrin readily forms an ammonium adduct

in the presence of ammonium formate.^[1] Protonated molecular ions

are often unstable or low abundance.^[1]

Internal Standard Strategy (The "Why")

Using a d5-analog labeled on the phenoxy ring is superior to cyclopropane labeling because the primary transition involves the cleavage of the ester linkage, retaining the phenoxy moiety.

- Native Transition:

(Phenoxy fragment)^[1]

- d5 Transition:

(Phenoxy-d5 fragment)^[1]

- Benefit: The mass shift (+5 Da) is retained in the product ion, preventing cross-talk and ensuring specificity.

Experimental Protocol

Reagents & Materials

- Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.^[1]
- Additives: Ammonium Formate (1M stock), Formic Acid.^[1]
- Salts: Citrate-buffered QuEChERS extraction packets (EN 15662).
- dSPE: PSA (Primary Secondary Amine) + C18 (for fat removal) + MgSO₄.^[1]

Sample Preparation (Modified QuEChERS)

Step 1: Homogenization Comminute 500 g of sample (e.g., cucumber, avocado) with dry ice to a fine powder.

Step 2: Extraction

- Weigh 10.0 g of homogenate into a 50 mL centrifuge tube.
- Internal Standard Spike: Add 50 µL of **Gamma-Cyhalothrin-d5** working solution (10 µg/mL in MeCN). Vortex 30s. Allow to equilibrate for 15 mins.
- Add 10 mL Acetonitrile. Shake vigorously for 1 min.
- Add QuEChERS Salts (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Sesquihydrate).
- Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.
- Centrifuge at 3000 x g for 5 mins.

Step 3: Cleanup (dSPE)

- Transfer 1 mL of supernatant to a 2 mL dSPE tube containing:
 - 150 mg MgSO₄[\[1\]](#)
 - 25 mg PSA (removes sugars/acids)[\[1\]](#)
 - 25 mg C18 (removes lipids - critical for pyrethroids)[\[1\]](#)
- Vortex 1 min. Centrifuge at 10,000 x g for 3 mins.
- Transfer supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape on early eluting compounds (optional, but recommended for focusing).[\[1\]](#)

LC-MS/MS Conditions

LC Parameters:

- System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera).[1]
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Restek Raptor Biphenyl.[1]
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.
- Flow Rate: 0.4 mL/min.[4]
- Injection Vol: 2-5 µL.

Gradient:

Time (min)	%B	Description
0.00	40	Initial Hold
1.00	40	-
8.00	98	Elution of Pyrethroids
10.00	98	Wash
10.10	40	Re-equilibration

| 13.00 | 40 | End |[1]

MS/MS Parameters (ESI+):

- Gas Temp: 350°C
- Gas Flow: 10 L/min
- Nebulizer: 40 psi[1]
- Capillary: 4000 V

MRM Table:

Compound	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)	Type
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| Gamma-Cyhalothrin | 467.1 ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

| 225.1 | 50 | 15 | Quant | | 467.1 | 141.1 | 50 | 30 | Qual | | **Gamma-Cyhalothrin-d5** | 472.1

| 230.1 | 50 | 15 | IS Quant |[1]

Visual Workflows

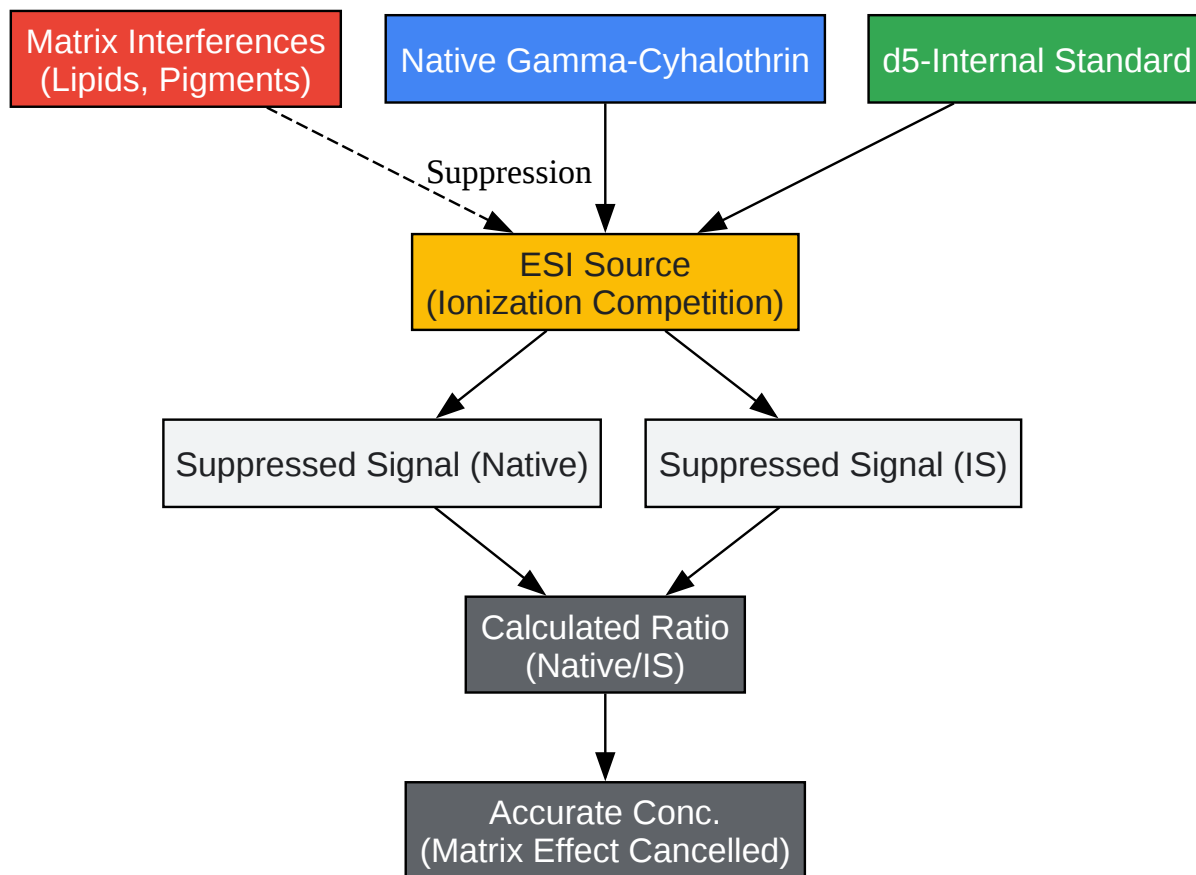
Figure 1: Analytical Workflow (QuEChERS to Data)



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Caption: Streamlined QuEChERS workflow optimized for lipophilic pyrethroid recovery.

Figure 2: Isotope Dilution Mechanism



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Caption: Mechanism of Matrix Effect Compensation using Isotope Dilution Mass Spectrometry (IDMS).

Validation & QA/QC

To ensure Trustworthiness of the data, the following criteria must be met:

- Linearity: Calibration curve (0.5 – 100 ng/mL) must have .
- Recovery: Spiked samples at LOQ (e.g., 10 µg/kg) should yield 70-120% recovery.[1]
 - Note: Without d5-IS, recovery in avocado might drop to <60% due to ion suppression.[1]
With d5-IS, the calculated recovery corrects to 100%.

- Ion Ratio: The ratio of Quant/Qual transitions for the native compound must be within $\pm 30\%$ of the standard.

Troubleshooting

- Low Sensitivity: Check the ammonium formate concentration. ESI+ of pyrethroids relies entirely on adduct formation. If the buffer is old or depleted, signal vanishes.
- Peak Fronting: Common in acetonitrile extracts injected onto aqueous gradients. Reduce injection volume to 2 μL or dilute the extract with water (Caution: Check for precipitation).
- Isomer Merging: If Gamma and Lambda isomers must be distinguished, switch to a Chiral column (e.g., Chiralpak AD-RH) or optimize the C18 gradient to be shallower (e.g., 0.5% B/min increase).[1]

References

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- [3. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
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- To cite this document: BenchChem. [gamma-Cyhalothrin-d5 for LC-MS/MS analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059400/docs#gamma-cyhalothrin-d5-for-lc-ms-ms-analysis>]

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